molecular formula C9H17ClN4O B12217106 5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride

5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride

Cat. No.: B12217106
M. Wt: 232.71 g/mol
InChI Key: OBNXBXJLPUIKPK-UHFFFAOYSA-N
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Description

5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a butylamino group, a methylpyrazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions.

    Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole intermediate with butylamine in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, catalysts like palladium or copper, and solvents like ethanol or dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the butylamino group.

Scientific Research Applications

5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Butylaminopyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: A compound with a similar butylamino group and a different heterocyclic core.

    5-Aminoazolo[1,5-a]pyrimidines: Compounds with similar amino groups and different heterocyclic structures.

Uniqueness

5-(Butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H17ClN4O

Molecular Weight

232.71 g/mol

IUPAC Name

5-(butylamino)-2-methylpyrazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N4O.ClH/c1-3-4-5-11-8-6-7(9(10)14)13(2)12-8;/h6H,3-5H2,1-2H3,(H2,10,14)(H,11,12);1H

InChI Key

OBNXBXJLPUIKPK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C(=C1)C(=O)N)C.Cl

Origin of Product

United States

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